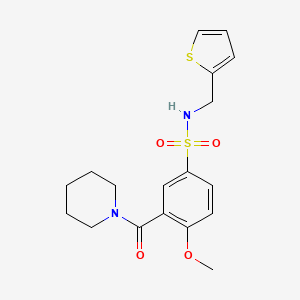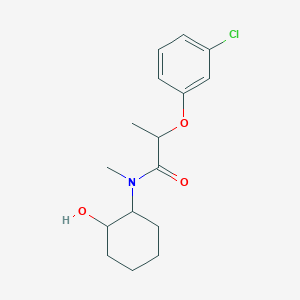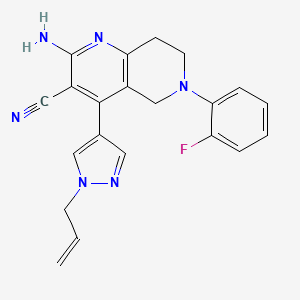
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. The compound has been shown to have potent inhibitory effects on several key signaling pathways involved in the growth and survival of cancer cells and immune cells.
Mecanismo De Acción
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide acts as a selective inhibitor of several key enzymes and proteins involved in the growth and survival of cancer cells and immune cells. The compound has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key component of the BCR signaling pathway, as well as the activity of interleukin-2 inducible T-cell kinase (ITK), which is a key component of the TLR signaling pathway.
Biochemical and Physiological Effects:
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been shown to have potent inhibitory effects on the growth and survival of cancer cells and immune cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the proliferation and activation of immune cells. In addition, 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide is its potent inhibitory effects on several key signaling pathways involved in the growth and survival of cancer cells and immune cells. The compound has also been shown to have a favorable safety profile in preclinical studies. However, one of the main limitations of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide is its relatively low solubility in water, which may limit its clinical utility.
Direcciones Futuras
There are several potential future directions for the development of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide as a therapeutic agent. One potential direction is the combination of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide with other targeted therapies or chemotherapy agents, in order to enhance its efficacy and reduce the risk of resistance. Another potential direction is the development of more potent and selective inhibitors of BTK and ITK, which may have improved efficacy and safety profiles compared to 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide. Finally, further studies are needed to determine the optimal dosing and administration schedules for 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide in clinical trials.
Métodos De Síntesis
The synthesis of 4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide involves several steps, including the reaction of 4-methoxy-3-nitrobenzenesulfonamide with piperidine-1-carboxylic acid, followed by the reaction of the resulting intermediate with 2-(bromomethyl)thiophene. The final compound is obtained after purification and characterization by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-methoxy-3-(1-piperidinylcarbonyl)-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and survival of cancer cells and immune cells. The compound has been shown to have potent inhibitory effects on several key signaling pathways, including the B-cell receptor (BCR) signaling pathway, the Toll-like receptor (TLR) signaling pathway, and the interleukin-2 receptor (IL-2R) signaling pathway.
Propiedades
IUPAC Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-24-17-8-7-15(26(22,23)19-13-14-6-5-11-25-14)12-16(17)18(21)20-9-3-2-4-10-20/h5-8,11-12,19H,2-4,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYETXDXDQSZQLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(piperidine-1-carbonyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)
![N-benzyl-N-methyl-1-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3-piperidinamine](/img/structure/B5305832.png)
amine hydrochloride](/img/structure/B5305835.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)
![2-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5305839.png)

![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5305857.png)
![2-iodo-6-methoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5305865.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5305873.png)
![(3R*,4R*)-1-(2,6-diamino-4-pyrimidinyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5305888.png)